Tributyl(3-methoxyphenyl)stannane synthesis protocol
Tributyl(3-methoxyphenyl)stannane synthesis protocol
An In-depth Technical Guide to the Synthesis of Tributyl(3-methoxyphenyl)stannane
This guide provides a comprehensive protocol for the synthesis of tributyl(3-methoxyphenyl)stannane, a versatile organotin reagent frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2] The synthesis is primarily achieved through the reaction of a Grignard reagent, derived from 3-bromoanisole, with tributyltin chloride.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Protocol
The synthesis of tributyl(3-methoxyphenyl)stannane is typically accomplished via a Grignard reaction. This involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromoanisole, which then undergoes transmetalation with tributyltin chloride to yield the desired product.[4]
Reaction Scheme:
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Grignard Reagent Formation: 3-BrC₆H₄OCH₃ + Mg → 3-(MgBr)C₆H₄OCH₃
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Stannylation: 3-(MgBr)C₆H₄OCH₃ + (C₄H₉)₃SnCl → (C₄H₉)₃SnC₆H₄OCH₃ + MgBrCl
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | Mg | 24.31 | e.g., 2.67 g | e.g., 0.11 | Activated, oven-dried |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | e.g., 18.7 g | e.g., 0.10 | Anhydrous |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | e.g., 32.6 g | e.g., 0.10 | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | e.g., 200 mL | - | Anhydrous, distilled |
| Iodine | I₂ | 253.81 | 1-2 crystals | - | For initiation |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For quenching |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Procedure:
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Preparation of Grignard Reagent:
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An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
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A crystal of iodine is added to activate the magnesium surface.
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A small portion of a solution of 3-bromoanisole in anhydrous THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.
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The remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish mixture.
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Reaction with Tributyltin Chloride:
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The Grignard reagent solution is cooled to 0 °C in an ice bath.
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A solution of tributyltin chloride in anhydrous THF is added dropwise via the dropping funnel.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
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Work-up and Purification:
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford tributyl(3-methoxyphenyl)stannane as a colorless oil.
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Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of tributyl(3-methoxyphenyl)stannane.
Application in Stille Coupling
Tributyl(3-methoxyphenyl)stannane is a key reagent in the Stille cross-coupling reaction, which forms a carbon-carbon bond between the organostannane and an organic halide or triflate, catalyzed by a palladium complex.[2][5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
